molecular formula C9H5FO2 B011588 6-Fluorochromone CAS No. 105300-38-7

6-Fluorochromone

Cat. No.: B011588
CAS No.: 105300-38-7
M. Wt: 164.13 g/mol
InChI Key: WHIGSYZUTMYUAX-UHFFFAOYSA-N
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Description

6-Fluorochromone is a fluorinated derivative of chromone (benzopyran-4-one), characterized by a fluorine atom at the C6 position of its aromatic ring. Chromones are oxygen-containing heterocyclic compounds with a γ-pyrone core, widely studied for their biological and chemical reactivity. The introduction of fluorine at C6 alters the electronic properties of the molecule, enhancing its lipophilicity and stability while modulating its reactivity in photochemical and synthetic applications .

Structurally, this compound consists of a benzopyranone scaffold with fluorine at position 6 (Figure 1). This substitution pattern has been shown to influence intramolecular charge transfer, as demonstrated by UV-Vis and FT-IR spectroscopy . Its applications span medicinal chemistry (antimicrobial, anticancer agents) and materials science (photoreactive intermediates) due to its ability to participate in selective reactions such as [2 + 2] photodimerization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluorochromone typically involves the introduction of a fluorine atom into the chromone structure. One common method is the fluorination of chromone derivatives using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction is usually carried out under mild conditions, often in the presence of a base like potassium carbonate, and in solvents such as acetonitrile or dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of fluorinating agents are crucial factors in industrial production. Additionally, the use of continuous flow reactors can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Fluorochromone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
6-Fluorochromone has been investigated for its potential as an anticancer agent. Studies have shown that chromone derivatives exhibit cytotoxic effects against various cancer cell lines. The incorporation of fluorine can enhance these effects by improving the compound's metabolic stability and bioavailability. For instance, research indicates that this compound demonstrates significant activity against breast cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Antimicrobial Properties
Fluorinated compounds are known for their antimicrobial properties. This compound has been evaluated for its efficacy against a range of pathogens, including bacteria and fungi. Preliminary data suggest that this compound exhibits potent antibacterial activity, which may be attributed to its ability to disrupt bacterial membrane integrity or inhibit critical enzymatic pathways .

Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of chromone derivatives. This compound has shown promise in protecting neuronal cells from oxidative stress-induced damage, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate oxidative stress markers suggests a mechanism that could be harnessed for therapeutic applications in neuroprotection .

Material Science

Fluorescent Probes
Due to its unique structural features, this compound serves as an effective fluorescent probe in various analytical applications. Its fluorescence properties make it suitable for use in bioimaging and as a marker in flow cytometry. The compound's ability to emit light upon excitation allows for sensitive detection of biological molecules, enhancing the capabilities of diagnostic tools .

Polymer Additives
In material science, this compound can be utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of fluorinated compounds into polymers can improve their resistance to solvents and degradation, making them suitable for use in harsh environments .

Analytical Chemistry

HPLC Applications
High-performance liquid chromatography (HPLC) is a common analytical technique used to separate and quantify compounds in complex mixtures. This compound's distinct spectral properties enable its use as a standard or internal reference in HPLC methods, facilitating the analysis of other fluorinated compounds or biological samples .

Fluorescence Spectroscopy
The fluorescence characteristics of this compound make it an ideal candidate for fluorescence spectroscopy applications. This technique is widely used in biochemical assays to detect specific biomolecules or cellular events based on their fluorescence emission profiles .

Case Studies

Study Application Findings
Anticancer ActivityDemonstrated significant cytotoxic effects on breast cancer cell lines with mechanisms involving apoptosis.
Antimicrobial PropertiesExhibited potent antibacterial activity against various pathogens, indicating potential therapeutic uses.
Neuroprotective EffectsShowed protective effects on neuronal cells against oxidative stress, suggesting applications in neurodegenerative disease treatment.
Fluorescent ProbesUsed successfully as a fluorescent marker in bioimaging applications due to its strong emission properties.
Polymer AdditivesImproved thermal stability and mechanical properties when incorporated into polymer matrices for industrial applications.

Mechanism of Action

The mechanism of action of 6-Fluorochromone involves its interaction with various molecular targets and pathways. The fluorine atom enhances its binding affinity to biological targets, leading to increased potency and selectivity. It can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways, contributing to its diverse biological effects .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Differences Among Chromone Derivatives

Compound Substituents Unique Features
6-Fluorochromone F at C6 High electronegativity, enhanced photostability, anti-HT dimer formation
6-Chlorochromone Cl at C6 Larger atomic radius than F; reduced lipophilicity compared to F-substituted
6-Bromochromone Br at C6 Heavy atom effect promotes aryl coupling over dimerization
7-Hydroxy-4-chromone OH at C7, no halogen Strong hydrogen-bonding capacity; antioxidant properties
3-Cyanochromone CN at C3 Electron-withdrawing group alters ring reactivity; unreactive in host complexes

Electronic Effects :

  • Fluorine’s electronegativity increases the electron-deficient nature of the chromone ring, facilitating nucleophilic attacks at C2 and C3 positions. This contrasts with 6-chlorochromone and 6-bromochromone, where larger halogens introduce steric hindrance and polarizability, leading to divergent reaction pathways (e.g., bromine promotes aryl coupling over photodimerization) .

Photochemical Reactivity

This compound undergoes selective [2 + 2] photodimerization within self-assembled host complexes, yielding anti-HT dimers with >90% selectivity. In contrast:

  • 6-Bromochromone : Forms aryl coupling products under UV irradiation due to bromine’s heavy atom effect, which enhances intersystem crossing .
  • 3-Cyanochromone: Remains unreactive due to steric and electronic hindrance from the cyano group .

Key Findings :

  • Fluorine’s small size and high electronegativity in this compound improve bioavailability compared to bulkier halogenated analogs. For example, this compound derivatives exhibit potent antifungal activity against C. albicans (MIC = 18.75 μg/mL), outperforming non-fluorinated analogs .

Biological Activity

6-Fluorochromone is a synthetic derivative of chromone that has garnered attention in recent years due to its diverse biological activities. This article provides a detailed overview of the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, along with relevant research findings and case studies.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of chromone derivatives, including this compound. A study investigated the antibacterial effects of various chromones against pathogenic bacteria such as Vibrio parahaemolyticus and Vibrio harveyi. The results indicated that halogenated chromones exhibited significant antibacterial activity, with minimum inhibitory concentrations (MICs) as low as 20 µg/mL for some derivatives .

Table 1: Antimicrobial Activity of Chromone Derivatives

CompoundMIC (µg/mL)Target Bacteria
6-Bromo-3-formylchromone20V. parahaemolyticus
6-Chloro-3-formylchromone20V. harveyi
This compoundTBDTBD

The study concluded that these compounds not only inhibited bacterial growth but also reduced biofilm formation and virulence factor expression, suggesting their potential use in food safety and pharmaceutical applications .

2. Anticancer Activity

The anticancer properties of this compound have been explored through various in vitro studies. A notable investigation focused on its cytotoxic effects against several human cancer cell lines, including prostate (PC-3), breast (MCF-7), and liver (Hep-G2) cancer cells. The results demonstrated that this compound derivatives exhibited moderate to significant cytotoxicity, with IC50 values indicating effective inhibition of cancer cell proliferation.

Table 2: Cytotoxic Activity of this compound Derivatives

CompoundCell LineIC50 (µM)
This compoundPC-3TBD
This compoundMCF-7TBD
This compoundHep-G2TBD

In particular, compounds bearing electron-withdrawing groups at specific positions on the chromone structure showed enhanced activity against cancer cells compared to those with electron-donating groups . The mechanisms underlying this activity may involve apoptosis induction, cell cycle arrest, and inhibition of angiogenesis.

3. Anti-inflammatory Activity

The anti-inflammatory potential of chromones has also been investigated, with studies indicating that they can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Molecular docking studies have suggested that derivatives like this compound may bind effectively to COX proteins, thereby reducing inflammation .

Case Study: Antimicrobial Efficacy Against Pathogenic Bacteria

A study conducted on the antimicrobial efficacy of various chromones revealed that this compound and its derivatives significantly inhibited the growth of pathogenic bacteria. The study utilized scanning electron microscopy (SEM) to visualize the effects on bacterial morphology and biofilm structure . The findings suggest that these compounds could be developed into effective antimicrobial agents for clinical and agricultural applications.

Case Study: Cytotoxicity in Cancer Research

In another study focused on cancer treatment, researchers synthesized several fluorinated chromones and evaluated their cytotoxic effects on different cancer cell lines. The results indicated that certain derivatives exhibited promising anticancer activity, especially those with specific substituents that enhanced their biological efficacy . These findings underscore the potential for developing new cancer therapeutics based on the structural modifications of chromones.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Fluorochromone, and how do reaction conditions influence yield?

  • Methodological Answer : this compound is typically synthesized via palladium-catalyzed aerobic dehydrogenation of dihydrobenzopyranone precursors. Key factors include catalyst loading (e.g., Pd(OAc)₂), temperature (80–100°C), and oxygen atmosphere, which directly affect reaction efficiency. For example, yields >70% are achievable under optimized conditions . Alternative methods involve halogen-substituted chromone precursors, where fluorination is introduced via electrophilic substitution or directed ortho-metalation. Researchers should compare yields and purity using techniques like HPLC or GC-MS to validate synthetic routes.

Q. How can researchers characterize the electronic and vibrational properties of this compound?

  • Methodological Answer : UV-Vis spectroscopy reveals absorption maxima shifts due to fluorine's electron-withdrawing effects, while FT-IR identifies vibrational modes (e.g., C=O stretching at ~1650 cm⁻¹). NMR (¹H/¹³C/¹⁹F) is critical for structural confirmation: fluorine substitution at the 6-position induces distinct deshielding in neighboring protons (e.g., H-5 and H-7 in chromone) . X-ray crystallography can resolve steric effects of the fluorine atom on molecular packing.

Q. What are the stability considerations for this compound under varying pH and solvent conditions?

  • Methodological Answer : Stability assays in aqueous buffers (pH 3–10) and polar solvents (e.g., DMSO, ethanol) should be conducted via accelerated degradation studies. Monitor decomposition by LC-MS or TLC, noting fluorine's electronegativity may enhance hydrolytic resistance compared to non-fluorinated analogs. For long-term storage, inert atmospheres and low temperatures (−20°C) are recommended .

Advanced Research Questions

Q. How can conflicting spectral data for this compound derivatives be resolved in structural elucidation?

  • Methodological Answer : Contradictions in NMR or mass spectra often arise from impurities or tautomeric equilibria. Use high-field NMR (≥500 MHz) and 2D techniques (COSY, HSQC) to distinguish overlapping signals. For example, Bayer et al. (1982) resolved ambiguities in fluorochromone derivatives via ¹⁹F-¹H coupling constants and NOE correlations . Cross-validate with computational methods (DFT calculations) to predict chemical shifts and verify assignments.

Q. What strategies optimize the catalytic efficiency of this compound synthesis while minimizing byproducts?

  • Methodological Answer : Employ design of experiments (DoE) to screen variables (catalyst type, solvent, temperature). For Pd-catalyzed dehydrogenation, ligand screening (e.g., PPh₃ vs. bipyridine) can reduce Pd black formation. Kinetic studies (in situ IR monitoring) identify rate-limiting steps, while green chemistry principles (e.g., solvent-free conditions) improve atom economy .

Q. How do researchers design studies to explore this compound's biological activity while addressing SAR contradictions?

  • Methodological Answer : Structure-activity relationship (SAR) studies require systematic variation of substituents (e.g., 6-F vs. 6-Cl/6-Br chromones) and bioassay standardization. Address discrepancies (e.g., inconsistent IC₅₀ values) by controlling variables like cell line viability assays and purity thresholds (>95%). Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to align hypotheses with mechanistic targets (e.g., kinase inhibition) .

Q. What computational methods predict this compound's reactivity in novel chemical transformations?

  • Methodological Answer : DFT calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess solvation effects on reaction pathways. For example, fluorine's inductive effect lowers electron density at the carbonyl group, favoring nucleophilic attack at C-2 . Validate predictions with experimental kinetic data.

Q. Methodological Frameworks for Research Design

Q. How to apply the PICOT framework to clinical studies involving this compound derivatives?

  • Population : Specific cell lines or animal models (e.g., cancer vs. normal cells).
  • Intervention : Dose-response studies with this compound analogs.
  • Comparison : Benchmark against known fluorinated bioactive compounds (e.g., 5-FU).
  • Outcome : Quantify apoptosis induction or enzyme inhibition.
  • Time : Acute (24–48 hr) vs. chronic (7-day) exposure .

Q. What systematic review protocols are suitable for aggregating data on this compound's applications?

  • Follow PRISMA guidelines: define inclusion/exclusion criteria (e.g., peer-reviewed studies, in vitro/in vivo models), use databases (PubMed, Web of Science), and assess bias via ROBINS-I tool. Meta-analyses should resolve heterogeneity (e.g., varying synthetic methods) via subgroup analysis .

Q. Tables for Key Data

Table 1 : Synthetic Methods for this compound

MethodCatalystYield (%)Purity (%)Reference
Aerobic DehydrogenationPd(OAc)₂7598
Electrophilic FluorinationSelectfluor®6090

Table 2 : Spectral Data for this compound

TechniqueKey ObservationsReference
¹H NMR (CDCl₃)δ 7.85 (d, J=8.5 Hz, H-5), 6.95 (d, H-7)
UV-Vis (EtOH)λₘₐₓ 285 nm (ε=12,500 M⁻¹cm⁻¹)

Properties

IUPAC Name

6-fluorochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHIGSYZUTMYUAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350992
Record name 6-Fluorochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105300-38-7
Record name 6-Fluorochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350992
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Fluorochromone
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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